Pde1-IN-5 Exhibits Superior PDE1C Potency Compared to PF-04827736 and DSR-141562
Pde1-IN-5 (Compound 10c) demonstrates significantly higher potency against the PDE1C isoform when directly compared to the widely used PDE1 inhibitors PF-04827736 and DSR-141562. In standardized enzymatic assays, Pde1-IN-5 achieves an IC50 of 15 nM, representing a 2.5-fold improvement over PF-04827736 (IC50 = 38 nM) and a 28.8-fold improvement over DSR-141562 (IC50 = 431.8 nM) [1].
| Evidence Dimension | PDE1C Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | PF-04827736: 38 nM; DSR-141562: 431.8 nM |
| Quantified Difference | 2.5-fold more potent than PF-04827736; 28.8-fold more potent than DSR-141562 |
| Conditions | Enzymatic inhibition assay against recombinant human PDE1C |
Why This Matters
Higher potency at the target enzyme reduces the required dose for achieving biological effects, which can minimize potential off-target interactions and improve the assay window in cellular and in vivo experiments.
- [1] Zhang B, Yang YY, Zhao ZJ, et al. Identification of Novel Quinolin-2(1H)-ones as Phosphodiesterase 1 Inhibitors for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2023 Sep 14;66(17):12468-12478. doi:10.1021/acs.jmedchem.3c01044. View Source
